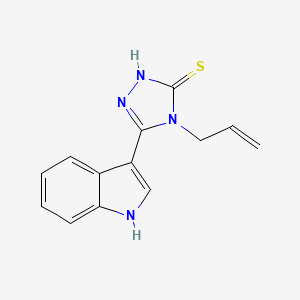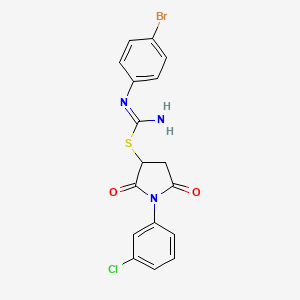
(5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a heterocyclic compound that combines an indole moiety with a triazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Allylation: The indole derivative is then subjected to allylation using an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization to Form the Triazole Ring: The allylated indole is reacted with thiosemicarbazide under reflux conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as amines or thiols replace the allyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted indole-triazole derivatives.
Scientific Research Applications
3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-INDOL-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Lacks the allyl group, which may affect its biological activity.
3-(1H-INDOL-3-YL)-4-(METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Contains a methyl group instead of an allyl group, which may influence its reactivity and interactions.
Uniqueness
The presence of the allyl group in 3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in medicinal chemistry and chemical biology.
Properties
Molecular Formula |
C13H12N4S |
|---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H12N4S/c1-2-7-17-12(15-16-13(17)18)10-8-14-11-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H,16,18) |
InChI Key |
QYIMBZCZTCHWIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11543881.png)

![(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11543893.png)

![1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine](/img/structure/B11543905.png)

![Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11543910.png)
![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543919.png)
![5-(allyloxy)-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B11543924.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543930.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-bromobenzohydrazide](/img/structure/B11543955.png)
![N-({N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11543964.png)
![N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11543971.png)
![6-Acetyl-6-indolo[2,3-b]quinoxaline](/img/structure/B11543983.png)
